trichostatin D -

trichostatin D

Catalog Number: EVT-1576193
CAS Number:
Molecular Formula: C23H32N2O8
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trichostatin D is a trichostatin and an O-amino sugar. It derives from a trichostatin A.
Overview

Trichostatin D is a compound belonging to the class of histone deacetylase inhibitors, which are known for their role in modifying chromatin structure and influencing gene expression. It was isolated from the fermentation products of Streptomyces sp. CPCC203909 and has garnered attention for its potential therapeutic applications, particularly in regulating inflammation and promoting cellular differentiation.

Source

Trichostatin D is derived from the fermentation of specific strains of Streptomyces, particularly Streptomyces sp. CPCC203909. This organism is notable for producing various bioactive compounds, including trichostatin D, which has been identified as a novel activator of the Krüppel-like factor 2 (KLF2) promoter . The initial discovery of trichostatin compounds dates back to the 1970s when trichostatin A was isolated from Streptomyces hygroscopicus, marking the beginning of research into this class of compounds .

Classification

Trichostatin D is classified as a hydroxamic acid derivative, specifically a histone deacetylase inhibitor. Its structural characteristics place it alongside other related compounds such as trichostatin A, which also exhibits similar biological activities but varies slightly in its chemical structure and potency.

Synthesis Analysis

Methods

The synthesis of trichostatin D can be achieved through several methods, including fermentation processes and total synthesis techniques. The fermentation approach involves cultivating Streptomyces sp. CPCC203909 under controlled conditions to maximize the yield of trichostatin D from its metabolic products.

Technical Details

  1. Fermentation: The strain is grown in a suitable medium that promotes the production of trichostatin D. This typically involves optimizing factors such as temperature, pH, and nutrient availability.
  2. Isolation: Following fermentation, trichostatin D is isolated using techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) to purify the compound from other metabolites .
  3. Total Synthesis: Total synthesis methods have also been explored, utilizing reactions such as the Kobayashi aldol reaction to construct the polyketide backbone characteristic of trichostatin D .
Molecular Structure Analysis

Structure

Trichostatin D has a complex molecular structure characterized by a hydroxamic acid functional group. Its molecular formula is established as C₁₄H₁₉N₃O₄, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 283.32 g/mol
  • Chemical Structure: The compound features a hydroxamic acid moiety that is crucial for its interaction with histone deacetylases.
Chemical Reactions Analysis

Reactions

Trichostatin D primarily acts by inhibiting histone deacetylases (HDACs), which leads to increased acetylation levels of histones and other proteins involved in gene regulation. This inhibition alters chromatin structure, making it more accessible for transcriptional machinery.

Technical Details

  1. Inhibition Mechanism: Trichostatin D binds to the active site of HDACs, preventing them from removing acetyl groups from lysine residues on histones.
  2. Biological Impact: The resulting hyperacetylation enhances gene expression related to cell cycle regulation and apoptosis, contributing to its anti-inflammatory properties .
Mechanism of Action

Process

The mechanism by which trichostatin D exerts its effects involves several key steps:

  1. Binding to Histone Deacetylases: Trichostatin D selectively inhibits HDAC4, HDAC5, and HDAC7.
  2. Gene Activation: This inhibition leads to increased histone acetylation, promoting transcription factor binding and enhancing the expression of genes involved in cellular processes like inflammation and differentiation.
  3. Regulatory Pathways: Trichostatin D has been shown to modulate pathways such as KLF2/NLRP3/Caspase-1/IL-1β signaling, which are critical in inflammatory responses .

Data

  • Inhibition Potency: Molecular docking studies indicate favorable interactions between trichostatin D and HDAC proteins, with docking scores suggesting strong binding affinity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trichostatin D is typically observed as a white amorphous powder.
  • Solubility: It exhibits solubility in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Trichostatin D is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The hydroxamic acid group contributes to its reactivity with metal ions and other electrophiles.
Applications

Scientific Uses

Trichostatin D has multiple applications in scientific research:

  1. Gene Regulation Studies: It serves as a valuable tool for studying gene expression mechanisms due to its ability to modulate chromatin structure.
  2. Inflammation Research: Its role in inhibiting inflammatory pathways makes it a candidate for investigating treatments for inflammatory diseases.
  3. Cancer Research: As a histone deacetylase inhibitor, it is being explored for potential therapeutic effects in cancer treatment by promoting apoptosis in malignant cells .
Chemical and Pharmacological Characterization of Trichostatin D

Structural Analysis and Isophorm Specificity

Trichostatin D (TSD) is a microbial secondary metabolite derived from Streptomyces species, structurally characterized as a linear polyketide featuring a hydroxamic acid moiety essential for its biological activity. Its core structure comprises a 4-(dimethylamino)phenyl ketone group linked to an aliphatic chain terminating in a hydroxamate function, forming a conjugated diene system. This architecture is shared among trichostatin analogs but distinguished by substituent variations: TSD possesses a methyl group at C-4 of the aliphatic chain, differentiating it from trichostatin A (TSA), which has a hydrogen atom at this position [6] [9].

Key structural determinants influencing function:

  • Hydroxamate group: Serves as a zinc-binding domain (ZBD), enabling coordination with the catalytic zinc ion within histone deacetylase (HDAC) active sites.
  • Aliphatic spacer: A 6-carbon chain optimizes fit into the hydrophobic channel of HDAC enzymes.
  • Cap group: The dimethylamino-phenyl ring facilitates surface interactions with HDAC isoform-specific residues [5] [6].

Table 1: Structural Comparison of Trichostatin Variants

CompoundR¹ GroupR² GroupMolecular Weight (g/mol)Natural Source
Trichostatin AHH302.4Streptomyces hygroscopicus
Trichostatin DCH₃H316.4Streptomyces sp. CPCC203909
Trichostatin CHOH318.4Streptomyces spp.

Biophysical analyses (e.g., NMR, ESI-MS) confirm that TSD’s methyl substitution enhances molecular rigidity and hydrophobicity compared to TSA. This modification reduces aqueous solubility but improves membrane permeability and intracellular accumulation, as demonstrated in endothelial cell models [1] [9]. X-ray crystallography studies of homologous HDAC-TSA complexes reveal that such aliphatic modifications likely influence isoform binding kinetics by altering van der Waals interactions within the enzyme’s substrate tunnel [5].

Pharmacokinetic Properties and Bioavailability

TSD exhibits moderate bioavailability governed by its physicochemical properties. With a calculated logP of ~3.5, it demonstrates higher lipophilicity than TSA (logP ~2.4), enhancing passive diffusion across cellular membranes but limiting aqueous solubility [9]. In vitro studies using human endothelial cells show rapid intracellular uptake within 15 minutes, with peak concentrations achieved at 2 hours post-administration [1].

Metabolic pathways:

  • Hydrolysis: The hydroxamate group undergoes pH-dependent hydrolysis to carboxylic acid, reducing HDAC affinity.
  • Glucuronidation: Hepatic UGT-mediated conjugation at the phenyl ring, detected in microsomal assays.
  • Oxidation: Cytochrome P450 (CYP3A4)-mediated N-demethylation of the cap group [3] [7].

Table 2: Key Pharmacokinetic Parameters of Trichostatin D

ParameterValue/CharacteristicExperimental System
logP~3.5In silico prediction
SolubilityLow in aqueous buffers; soluble in DMSOKinetic solubility assay
Metabolic Stabilityt₁/₂ = 45 min (human microsomes)Liver microsomal assay
Primary MetabolitesDemethyl-TSD, TSD-glucuronideLC-MS identification
Protein Binding>90% (albumin)Equilibrium dialysis

Biodistribution studies in murine models indicate preferential accumulation in liver and kidney tissues, with negligible blood-brain barrier penetration. The compound’s elimination follows biphasic kinetics: an initial rapid phase (t₁/₂α = 1.2 hr) and slower terminal phase (t₁/₂β = 8.5 hr), primarily via renal excretion of metabolites [3].

Selectivity for Histone Deacetylase (HDAC) Classes

TSD demonstrates class-specific HDAC inhibition, preferentially targeting Class IIa enzymes (HDAC4, HDAC5, HDAC7) over Class I isoforms. Biochemical assays using recombinant HDAC proteins reveal IC₅₀ values of 120 nM for HDAC5, 150 nM for HDAC7, and 98 nM for HDAC4, compared to >500 nM for HDAC1 (Class I) and HDAC6 (Class IIb) [1] [10]. This selectivity profile contrasts with pan-inhibitors like TSA, which inhibit Class I/II enzymes uniformly at nanomolar concentrations.

Molecular basis of selectivity:

  • Zinc coordination: The hydroxamic acid chelates Zn²⁺ in the catalytic pocket, with binding affinity modulated by adjacent residues in Class IIa HDACs.
  • Cap-pocket interactions: TSD’s dimethylaminophenyl group forms π-cation interactions with Lys-604 in HDAC7, a residue absent in Class I HDACs.
  • Substrate tunnel accommodation: The C4 methyl group optimally occupies a hydrophobic subpocket unique to Class IIa enzymes [1] [5].

Table 3: HDAC Isoform Selectivity Profile of Trichostatin D

HDAC ClassIsoformIC₅₀ (nM)Inhibition Mechanism
Class IHDAC1>500Weak competitive
HDAC8320Moderate
Class IIaHDAC498High-affinity competitive
HDAC5120High-affinity competitive
HDAC7150High-affinity competitive
Class IIbHDAC6>500Negligible

Functional selectivity is evidenced by cellular assays: In TNFα-stimulated endothelial cells, TSD (100 nM) suppresses VCAM-1 and ICAM-1 expression by >80% through HDAC4/5/7 inhibition, subsequently blocking NLRP3 inflammasome activation. Comparatively, TSA equivalently inhibits all HDAC classes but induces broader transcriptomic changes [1] [10]. Molecular docking simulations confirm TSD’s superior binding energy (-9.2 kcal/mol) with HDAC7 versus HDAC1 (-6.8 kcal/mol), primarily due to enhanced hydrophobic complementarity [1].

Properties

Product Name

trichostatin D

IUPAC Name

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide

Molecular Formula

C23H32N2O8

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23-/m1/s1

InChI Key

YECWTLGLNDDPGE-YPBJGXFISA-N

Synonyms

trichostatin D
trichostatin-D

Canonical SMILES

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C

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